
Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde
Overview
Description
Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde is a chemical compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . It is also known by its systematic name, 1,4-Methanoazulene-9-carboxaldehyde, decahydro-4,8,8-trimethyl- . This compound is characterized by its unique structure, which includes a decahydro-1,4-methanoazulene core with three methyl groups and an aldehyde functional group.
Preparation Methods
The synthesis of decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde involves several steps. One common synthetic route starts with the precursor compound longifolene, which undergoes a series of reactions including oxidation and rearrangement to form the desired product . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to achieve efficient and consistent production . The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde serves various purposes in scientific research, spanning chemistry, biology, and medicine.
Chemistry
- Organic Synthesis: It is used as an intermediate in synthesizing pharmaceuticals and agrochemicals. The synthesis of this compound usually starts with longifolene and involves oxidation and rearrangement reactions.
Biology
- Biological Activities: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine
- Therapeutic Potential: There is ongoing research to explore its potential as a lead compound in developing new therapeutic agents.
Industry
- Fragrance Industry: Due to its unique odor profile, it is used in the fragrance industry.
- Specialty Chemicals: It is also used in the production of specialty chemicals.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Other Names and Identifiers
- CAS Registry Number: 79645-28-6
- CAS Name: Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde
- Molecular Formula: C15H24O
- Molecular Mass: 220.35
- InChI: InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3
- InChIKey: InChIKey=PBMHTGOFWRRJFS-UHFFFAOYSA-N
- SMILES: CC12C3C(C(C1C=O)CC3)C(C)(C)CCC2
- Canonical SMILES: O=CC1C2CCC3C2C(C)(C)CCCC13C
Predicted Targets
CHEMBL ID | UniProt ID | Name | Probability | Model accuracy |
---|---|---|---|---|
CHEMBL253 | P34972 | Cannabinoid CB2 receptor | 93.78% | 97.25% |
CHEMBL5619 | P27695 | DNA-(apurinic or apyrimidinic site) lyase | 91.84% | 91.11% |
CHEMBL4370 | P16662 | UDP-glucuronosyltransferase 2B7 | 89.81% | 100.00% |
CHEMBL3137262 | O60341 | LSD1/CoREST complex | 88.00% | 97.09% |
CHEMBL3251 | P19838 | Nuclear factor NF-kappa-B p105 subunit | 87.57% | 96.09% |
CHEMBL5608 | Q16288 | NT-3 growth factor receptor | 86.50% | 95.89% |
Mechanism of Action
The mechanism of action of decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity . This interaction can result in various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde can be compared with similar compounds such as longifolene and its derivatives . While longifolene has a similar core structure, the presence of the aldehyde group in this compound imparts unique chemical and biological properties . Other similar compounds include various methanoazulene derivatives, which differ in their functional groups and substitution patterns .
Biological Activity
Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde (CAS No. 79645-28-6) is a chemical compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Chemical Structure and Properties
The structure of this compound features a unique bicyclic framework that contributes to its biological properties. The presence of the aldehyde functional group is significant for its reactivity and interaction with biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Pathogen Tested | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 10 |
These results suggest that the compound could be effective in treating infections caused by these microorganisms.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This modulation of inflammatory responses indicates potential therapeutic applications in conditions characterized by chronic inflammation.
The biological activity of this compound may involve:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity.
- Signal Pathway Modulation : It may influence signaling pathways related to inflammation and immune responses.
Study 1: Antimicrobial Efficacy
In a study published in the Jordan Journal of Biological Sciences, this compound was evaluated for its antimicrobial efficacy against clinical isolates. The compound demonstrated significant inhibitory effects on multiple strains of bacteria and fungi.
Study 2: Inflammation Reduction
Another research article focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The findings indicated that treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum.
Properties
IUPAC Name |
3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMHTGOFWRRJFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2C=O)CC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182423 | |
Record name | Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79645-28-6 | |
Record name | Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79645-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079645286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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